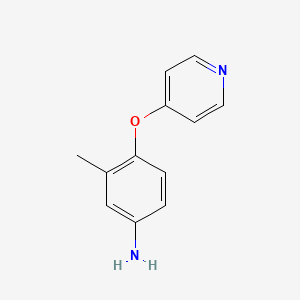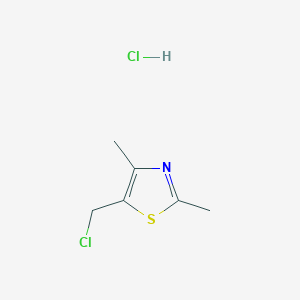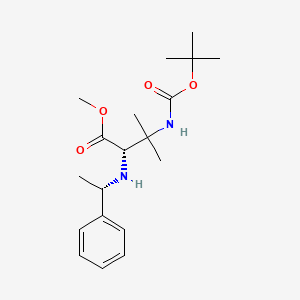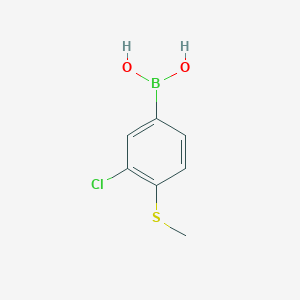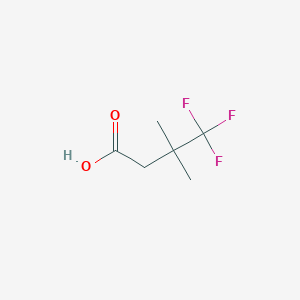
4,4,4-Trifluoro-3,3-dimethylbutanoic acid
Overview
Description
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a fluorinated organic acid . It is used in the synthesis of trifluoromethylated hydrindenes .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is represented by the InChI code1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) . This indicates that the molecule consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis
4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a liquid at room temperature . Its molecular weight is 170.13 .Scientific Research Applications
Organic Synthesis Applications
Fluoroorganic compounds, such as trifluoromethanesulfonic acid, are utilized extensively in organic synthesis due to their unique reactivity. These compounds are known for their high protonating power and low nucleophilicity, making them efficient in promoting reactions including electrophilic aromatic substitution, formation of carbon-carbon, and carbon-heteroatom bonds, as well as in the synthesis of complex organic structures. This versatility underscores their importance in the synthesis of new organic compounds and materials (Kazakova & Vasilyev, 2017).
Environmental Safety and Degradation
The environmental impact of fluoroorganic compounds, particularly per- and polyfluoroalkyl substances (PFASs), has been a growing concern due to their persistence, bioaccumulation, and potential toxicity. Research has focused on understanding their sources, distribution, and environmental effects, aiming to find safer alternatives and degradation pathways. Studies reveal the complex behavior of these substances in the environment, including their systemic multiple organ toxicities and the need for further toxicological studies to assess their long-term use (Yu Wang et al., 2019). Additionally, microbial degradation pathways offer insights into the environmental fate of PFAS precursors, highlighting the importance of understanding and mitigating their impacts (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Understanding Bioaccumulation and Toxicity
The bioaccumulation and toxicity of fluoroorganic compounds, specifically PFASs, are critical areas of investigation. Research into their behavior in biological systems, environmental persistence, and potential health risks informs regulatory standards and risk assessments. This body of work is essential for developing strategies to manage and reduce exposure to these compounds, ensuring environmental and human health safety (Conder et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYUXDFMYRGZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3,3-dimethylbutanoic acid | |
CAS RN |
1246218-76-7 | |
| Record name | 4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



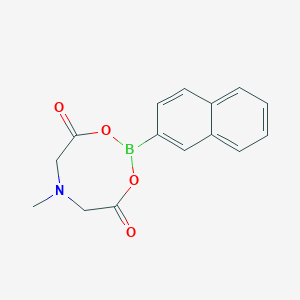
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)
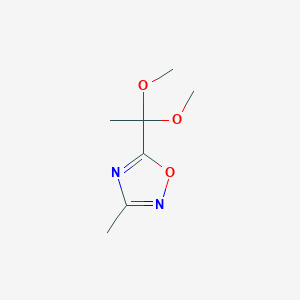
![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)
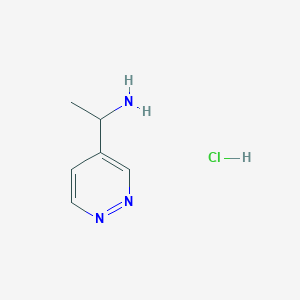
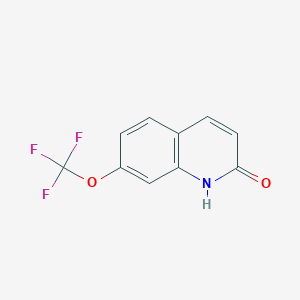
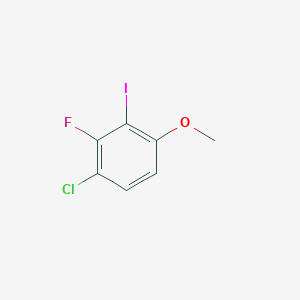
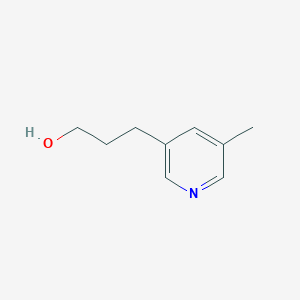
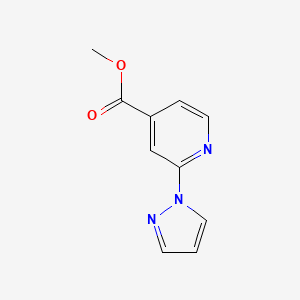
![3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1429173.png)
